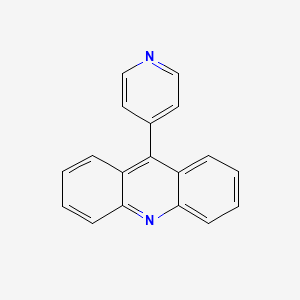
9-(Pyridin-4-yl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Pyridin-4-yl)acridine is a heterocyclic compound that features both acridine and pyridine moieties. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, materials science, and organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pyridin-4-yl)acridine can be achieved through various methods. One common approach involves the electrochemical ammonium-cation-assisted pyridylation of inert N-heterocycles via dual-proton-coupled electron transfer. This method provides a straightforward and practical route to access N-fused heterocycles and bidentate nitrogen ligand compounds . The reaction conditions typically involve the use of ammonium salts as both protonation reagents and electrolytes, enabling the formation of the desired product without the need for exogenous metal or redox reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Pyridin-4-yl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the acridine or pyridine rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
9-(Pyridin-4-yl)acridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-(Pyridin-4-yl)acridine involves its ability to intercalate with DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit processes such as DNA replication and transcription, leading to cytotoxic effects. The compound may also interact with specific molecular targets and pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Acridine: A parent compound with similar structural features but lacking the pyridine ring.
Quinacrine: An acridine derivative used as an antimalarial and antiseptic agent.
Amsacrine: An acridine derivative with anticancer properties.
Uniqueness: 9-(Pyridin-4-yl)acridine is unique due to the presence of both acridine and pyridine rings, which enhance its chemical reactivity and potential applications. The pyridine ring provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H12N2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
9-pyridin-4-ylacridine |
InChI |
InChI=1S/C18H12N2/c1-3-7-16-14(5-1)18(13-9-11-19-12-10-13)15-6-2-4-8-17(15)20-16/h1-12H |
Clé InChI |
SQTMATWWLLQKTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
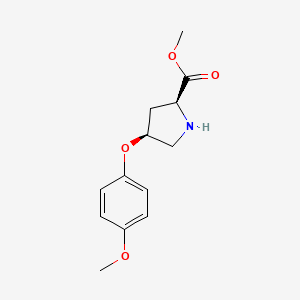
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
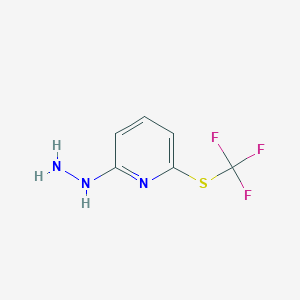


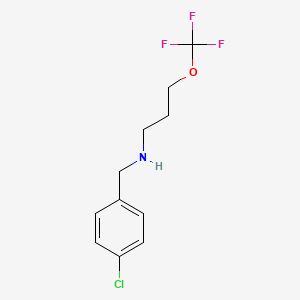
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
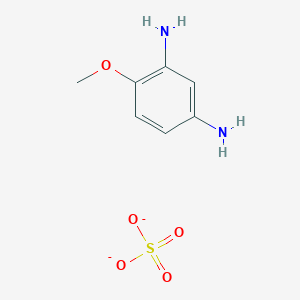

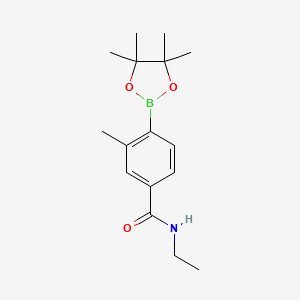

![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
